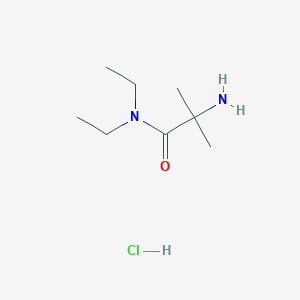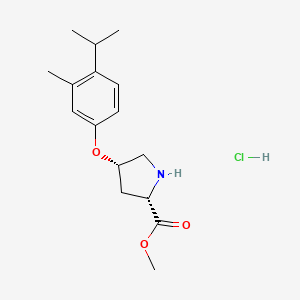
5-氯-3-(4-氯苯基)-2-氟吡啶
描述
5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine is a useful research compound. Its molecular formula is C11H6Cl2FN and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡唑衍生物的合成
5-氯-3-(4-氯苯基)-2-氟吡啶: 用于合成1,3,5-三取代-4,5-二氢-1H-吡唑。 这些化合物具有显著的荧光特性,可以通过环缩合反应合成,该反应以α,β-不饱和醛/酮与取代苯肼为起始原料 。该过程以其简单性和无金属催化而闻名,使其成为有机合成中的绿色和可持续方法。
荧光探针的开发
合成的吡唑衍生物可以用作金属离子检测的荧光探针。 例如,从5-氯-3-(4-氯苯基)-2-氟吡啶核心结构衍生的化合物5i对Ag+离子表现出优异的选择性 。该应用对于环境监测和分析化学至关重要。
药物应用
吡唑啉衍生物可以从5-氯-3-(4-氯苯基)-2-氟吡啶合成,已应用于各种药物应用。 它们表现出抗抑郁药、降压药和抗心律失常药的活性 。它们抗菌、抗癌、抗惊厥、抗抑郁和抗炎特性使它们在药物化学中具有价值。
纺织工业用途
在纺织工业中,三芳基吡唑啉化合物,可以从该化学物质合成,用作荧光增白剂 。它们增强织物亮度和外观的能力是纺织加工和制造中的一个重要方面。
光致变色材料合成
5-氯-3-(4-氯苯基)-2-氟吡啶: 参与光致变色材料的合成。 这些材料在暴露于光线下会改变颜色,并应用于光敏眼镜、光学存储器、分子器件和光学传感应用 .
有机光致变色化学
该化合物在有机光致变色化学领域也很重要。它有助于合成表现出可逆的、光诱导的两种具有不同吸收光谱的异构体之间的变化的分子。 这些特性正在探索用于先进技术应用中的智能光致变色材料 .
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of these compounds .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that 5-chloro-3-(4-chlorophenyl)-2-fluoropyridine could potentially have similar effects .
属性
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FN/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUJJOARAUNLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258767 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364677-73-5 | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364677-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-(4-chlorophenyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
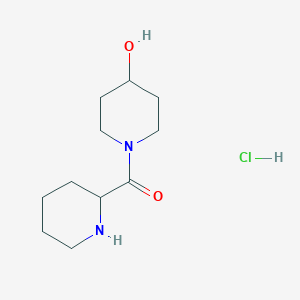

![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)

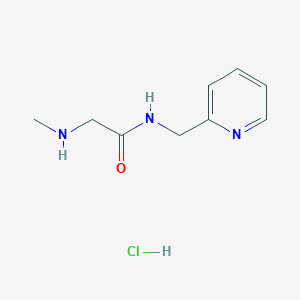

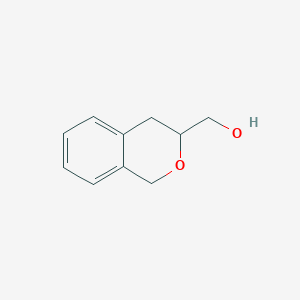
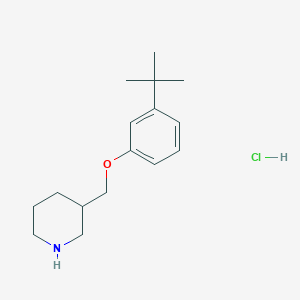
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

